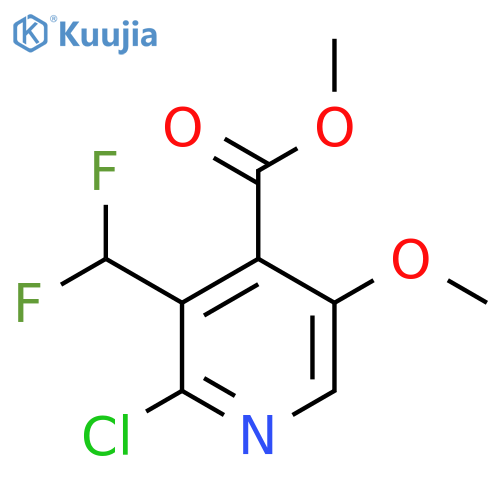Cas no 1806893-35-5 (Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate)

1806893-35-5 structure
商品名:Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate
CAS番号:1806893-35-5
MF:C9H8ClF2NO3
メガワット:251.614528656006
CID:4867734
Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate
-
- インチ: 1S/C9H8ClF2NO3/c1-15-4-3-13-7(10)6(8(11)12)5(4)9(14)16-2/h3,8H,1-2H3
- InChIKey: AACYOWCWRKGMTI-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)F)=C(C(=O)OC)C(=CN=1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2.3
Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029052256-1g |
Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate |
1806893-35-5 | 97% | 1g |
$3,158.80 | 2022-03-31 | |
| Alichem | A029052256-250mg |
Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate |
1806893-35-5 | 97% | 250mg |
$960.00 | 2022-03-31 | |
| Alichem | A029052256-500mg |
Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate |
1806893-35-5 | 97% | 500mg |
$1,695.20 | 2022-03-31 |
Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
1806893-35-5 (Methyl 2-chloro-3-(difluoromethyl)-5-methoxypyridine-4-carboxylate) 関連製品
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
